molecular formula C24H22N2O5 B2623791 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921561-86-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2623791
CAS No.: 921561-86-6
M. Wt: 418.449
InChI Key: VIMDVIPIZJRCSH-UHFFFAOYSA-N
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Description

Structural Classification and Heterocyclic Core Components

The molecular structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide can be systematically classified as a bis-heterocyclic compound featuring two distinct privileged scaffolds connected via an amide functional group. The benzoxazepine component represents a seven-membered heterocyclic system containing both nitrogen and oxygen heteroatoms within a tricyclic framework, while the chromene moiety constitutes a bicyclic oxygen heterocycle fused to a benzene ring.

The benzoxazepine core structure demonstrates the characteristic features of 1,4-benzoxazepine derivatives, which form a class of privileged structures in medicinal chemistry due to their ability to bind to multiple biological targets with high affinity. The tetrahydrobenzo[b]oxazepine framework specifically represents a saturated seven-membered ring system that provides conformational flexibility while maintaining the essential pharmacophoric features. Research has demonstrated that benzoxazepine scaffolds exhibit versatile biological profiles, including antipsychotic, antidepressant, and anxiolytic activities.

The chromene component belongs to the 2H-chromene class, which represents one of the most important structural motifs in heterocyclic chemistry. The 2H-chromene system consists of a benzene ring fused to a pyran ring, where the heterocyclic pyran ring contains a double bond between positions 3 and 4. This scaffold has gained considerable attention due to its simple structure, mild adverse effects, and versatile biological profiles that encompass anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities.

The amide linkage connecting these two heterocyclic systems serves as more than a simple connector; it functions as an additional pharmacophoric element that can participate in hydrogen bonding interactions with biological targets. The carbonyl group of the amide can act as a hydrogen bond acceptor, while the amide nitrogen can serve as a hydrogen bond donor, potentially enhancing the binding affinity and selectivity of the compound.

Historical Development of Benzoxazepine-Chromene Hybrid Scaffolds

The development of benzoxazepine-chromene hybrid structures represents a strategic evolution in medicinal chemistry, building upon the individual successes of both scaffold types. The historical progression of benzoxazepine derivatives can be traced to early investigations of seven-membered heterocycles containing oxygen and nitrogen heteroatoms. Initial synthetic approaches focused on constructing the oxazepine ring through various cyclization strategies, including condensation reactions, Mannich reactions, and oxidative cyclizations.

The chromene scaffold has an equally rich developmental history, with early synthetic methodologies emphasizing the construction of the benzopyran framework through various cyclization approaches. Recent advances have introduced innovative synthetic strategies, including photochemical cyclization reactions and metal-catalyzed cascade reactions, which have expanded the accessibility of diversely substituted chromene derivatives.

The concept of hybrid scaffolds emerged from the recognition that combining multiple pharmacophores within a single molecular framework could potentially enhance biological activity while reducing the likelihood of resistance development. This approach, known as hybrid drug design, has gained significant momentum in recent years, particularly in the development of anticancer and antimicrobial agents.

Early examples of benzoxazepine-chromene hybrids were developed through stepwise synthetic approaches that involved the independent construction of each heterocyclic component followed by their subsequent coupling. However, recent advances have introduced more efficient one-pot methodologies that allow for the simultaneous construction of multiple heterocyclic rings. These approaches often employ cascade reactions that involve multiple bond-forming processes, including condensation, cyclization, and oxidation reactions.

The development of hybrid scaffolds has been further facilitated by advances in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict the potential binding modes of hybrid compounds and to optimize their structural features for enhanced biological activity. Molecular docking studies have revealed that hybrid compounds can often bind to multiple sites within a single target protein or can simultaneously interact with multiple targets, providing potential advantages in terms of efficacy and resistance profiles.

Significance of Allyl and Dimethyl Substituents in Pharmacophore Design

The presence of specific substituents in N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide plays crucial roles in determining the compound's physicochemical properties, biological activity, and pharmacokinetic characteristics. The allyl group at the 5-position of the benzoxazepine ring introduces an unsaturated aliphatic substituent that can significantly influence the compound's lipophilicity, metabolic stability, and potential for chemical modification.

The allyl substituent serves multiple functional purposes within the molecular architecture. From a synthetic perspective, the allyl group provides a versatile handle for further chemical transformations, including cross-metathesis reactions, hydrogenation, and oxidative cleavage reactions. These transformations can be employed to generate structural analogs with modified biological properties or to introduce additional functional groups that enhance target selectivity.

From a pharmacological standpoint, the allyl group contributes to the overall hydrophobic character of the molecule while providing conformational flexibility that may be essential for optimal binding to biological targets. The unsaturated nature of the allyl group also introduces the possibility of metabolic oxidation, which could lead to the formation of active metabolites or could serve as a mechanism for controlled drug activation.

The gem-dimethyl substitution at the 3-position of the benzoxazepine ring represents a strategic design element that influences both the conformational properties and the metabolic stability of the compound. The presence of two methyl groups at this position creates a quaternary carbon center that restricts conformational flexibility and can influence the preferred binding conformations of the molecule.

Research on related benzoxazepine derivatives has demonstrated that alkyl substituents at various positions can significantly modulate biological activity. Studies have shown that the size, position, and stereochemistry of alkyl substituents can influence receptor binding affinity, selectivity, and functional activity. The dimethyl substitution pattern in the target compound represents an optimized configuration that balances conformational restriction with maintained biological activity.

The combined effect of the allyl and dimethyl substituents creates a unique substitution pattern that distinguishes this compound from other benzoxazepine-chromene hybrids. This specific substitution pattern has been designed to optimize the balance between lipophilicity and aqueous solubility, which is crucial for achieving appropriate pharmacokinetic properties. The substituents also contribute to the overall three-dimensional shape of the molecule, which is a critical determinant of biological activity and selectivity.

Furthermore, the substituent pattern provides opportunities for structure-activity relationship studies, where systematic modifications of the allyl and dimethyl groups can be employed to optimize biological activity and to understand the molecular determinants of target binding. Such studies are essential for the rational design of improved analogs with enhanced therapeutic potential.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-4-11-26-18-13-16(9-10-20(18)30-14-24(2,3)23(26)29)25-21(27)17-12-15-7-5-6-8-19(15)31-22(17)28/h4-10,12-13H,1,11,14H2,2-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMDVIPIZJRCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Diazonium Coupling Reactions ()

Compounds 13a–e in are carboxamides synthesized via coupling cyanoacetanilides with diazonium salts. For example, 13a (2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) shares the carboxamide functional group with the target compound but differs significantly in core structure. Key distinctions include:

  • Functional Groups: 13a features a sulfamoylphenyl group, hydrazinylidene linker, and cyano group, whereas the target compound lacks these moieties but includes a coumarin and allyl-substituted benzooxazepine.
  • Physical Properties : 13a exhibits a high melting point (288°C), likely due to strong hydrogen bonding from sulfamoyl and amide groups. The target compound’s melting point is unreported, but its allyl and dimethyl substituents may reduce crystallinity compared to 13a ’s rigid aromatic systems.

Isoxazolo-Pyridine Carboxamides ()

Compounds 5d , 5h , and 6a in are isoxazolo-pyridine carboxamides synthesized via multicomponent reactions. For instance, 5d (N-(3-chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide) shares the carboxamide functionality but differs in heterocyclic architecture:

  • Core Structure : 5d contains an isoxazolo-pyridine scaffold, while the target compound features a benzooxazepine-coumarin fusion.
  • Synthesis : 5d is synthesized via ultrasound-assisted multicomponent reactions, highlighting divergent strategies for constructing complex heterocycles compared to the target compound’s hypothetical routes.

Coumarin-Based Analogues (General Knowledge)

The target compound’s coumarin-carboxamide moiety may share similar electronic profiles with these analogues, but its benzooxazepine fusion likely alters bioavailability and target specificity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Functional Groups Melting Point (°C) Notable Substituents Synthesis Method
Target Compound Benzooxazepine-coumarin Allyl, dimethyl, carboxamide N/A 5-allyl, 3,3-dimethyl Hypothetical (e.g., cyclization)
13a () Hydrazinylidene-cyanoacetanilide Sulfamoylphenyl, cyano, hydrazinylidene 288 4-methylphenyl Diazonium coupling
5d () Isoxazolo-pyridine Chlorophenyl, hydroxyl, methyl 228–229 3-chlorophenyl, 2-hydroxyphenyl Ultrasound-assisted reaction

Table 2. Substituent Effects on Properties

Compound Substituent Impact on Properties
Target Compound 5-Allyl, 3,3-dimethyl Likely enhances lipophilicity and metabolic stability; may reduce crystallinity.
13a () 4-Methylphenyl, sulfamoyl Increases hydrogen bonding (high mp); sulfamoyl may confer antibacterial activity.
5d () 3-Chlorophenyl, hydroxyl Enhances polarity and solubility; chloro group may modulate electronic effects.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s fused heterocycles likely require specialized synthesis (e.g., cyclization, cross-coupling), contrasting with the diazonium coupling () or multicomponent reactions () used for analogues.
  • The benzooxazepine core may improve CNS penetration compared to 13a’s sulfamoylphenyl system.
  • Substituent Trade-offs : The allyl group in the target compound could introduce synthetic challenges (e.g., regioselectivity) but offers opportunities for further functionalization via click chemistry.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Structural Characteristics

The compound belongs to a class of oxazepine derivatives and features a complex molecular structure that includes both an oxazepine ring and a chromene moiety. Its molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of approximately 380.4 g/mol .

PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
IUPAC NameThis compound

Preliminary studies suggest that the compound may exhibit enzyme inhibition properties or act as a receptor modulator in biological systems. Its mechanism of action is still under investigation but may involve interactions with specific biological targets such as enzymes or receptors . The presence of multiple functional groups in its structure allows for diverse interactions with biological macromolecules.

Anticancer Properties

Research has indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer activity. For instance, related oxazepine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further exploration.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, oxazepine derivatives are often evaluated for their ability to inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation . The exact enzymes targeted by this compound require further investigation through biochemical assays.

Case Studies

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